molecular formula C14H16N4O B12267333 2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrazine

2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrazine

Cat. No.: B12267333
M. Wt: 256.30 g/mol
InChI Key: YRWXMGMLKMTGOR-UHFFFAOYSA-N
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Description

2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrazine is a complex organic compound that features a pyrazine ring substituted with a pyrrolidinyl group and a 3-methylpyridin-4-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrazine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

IUPAC Name

2-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]pyrazine

InChI

InChI=1S/C14H16N4O/c1-11-8-15-4-2-13(11)19-12-3-7-18(10-12)14-9-16-5-6-17-14/h2,4-6,8-9,12H,3,7,10H2,1H3

InChI Key

YRWXMGMLKMTGOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)OC2CCN(C2)C3=NC=CN=C3

Origin of Product

United States

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